Enkephalin, ala(2)-cysteamine(5)-

Affinity Labeling Opioid Receptor Structure-Activity Relationship

[D-Ala2, Cysteamine5]Enkephalin, also designated as AC-enkephalin or Enkephalin, ala(2)-cysteamine(5)-, is a synthetic pentapeptide analog of the endogenous opioid peptide [Met5]- and [Leu5]-enkephalin. Its primary distinction lies in a dual modification: the incorporation of a D-Ala residue at position 2 to confer metabolic stability against aminopeptidases and, crucially, the replacement of the native C-terminal amino acid with a cysteamine residue to introduce a free, reactive thiol (-SH) group.

Molecular Formula C25H33N5O5S
Molecular Weight 515.6 g/mol
CAS No. 99043-51-3
Cat. No. B12762062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin, ala(2)-cysteamine(5)-
CAS99043-51-3
Molecular FormulaC25H33N5O5S
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCS)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C25H33N5O5S/c1-16(29-24(34)20(26)13-18-7-9-19(31)10-8-18)23(33)28-15-22(32)30-21(25(35)27-11-12-36)14-17-5-3-2-4-6-17/h2-10,16,20-21,31,36H,11-15,26H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)/t16-,20+,21+/m1/s1
InChIKeyLWSZMCRBFFKEHM-CZAAIQMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring [D-Ala2, Cysteamine5]Enkephalin (CAS 99043-51-3): A Specialized Thiol-Containing Probe for Opioid Receptor Structural Biology


[D-Ala2, Cysteamine5]Enkephalin, also designated as AC-enkephalin or Enkephalin, ala(2)-cysteamine(5)-, is a synthetic pentapeptide analog of the endogenous opioid peptide [Met5]- and [Leu5]-enkephalin. Its primary distinction lies in a dual modification: the incorporation of a D-Ala residue at position 2 to confer metabolic stability against aminopeptidases and, crucially, the replacement of the native C-terminal amino acid with a cysteamine residue to introduce a free, reactive thiol (-SH) group [1]. Synthesized and characterized initially by Kodama et al. (1988), this compound was explicitly designed not merely as a high-potency ligand but as a molecular probe for elucidating the structural elements of opiate receptors, specifically targeting the thiol-disulfide exchange chemistry at the receptor binding pocket [2].

Why Standard Enkephalin Analogs Like DADLE Cannot Replace AC-Enkephalin for Receptor Labeling Studies


The functional utility of [D-Ala2, Cysteamine5]Enkephalin is inseparable from its C-terminal thiol moiety, a chemical feature absent in classic, commercially prevalent delta- and mu-selective enkephalin analogs such as DADLE ([D-Ala2, D-Leu5]-enkephalin) or DAMGO. While these standard ligands achieve high affinity and selectivity, they are fundamentally reversible binders. In contrast, the cysteamine modification on AC-enkephalin provides a nucleophilic handle capable of forming a covalent disulfide bond with a critical, complementary thiol group demonstrated to exist within the mu-opioid receptor's binding pocket [1]. This covalent trapping mechanism, which is activated by the receptor's own local chemical environment, enables irreversible or pseudo-irreversible receptor labeling for target identification, receptor occupancy studies, and structural probing that are mechanistically impossible with simple reversible agonists. Therefore, substituting AC-enkephalin with a higher-affinity but non-covalent analog such as DADLE would completely abandon the experimental objective of covalent receptor modification [2].

Quantitative Differentiation of [D-Ala2, Cysteamine5]Enkephalin: Receptor Affinity, Selectivity, and Covalent Labeling Capacity


Functional Differentiation: Covalent Receptor Labeling vs. Reversible Binding of Standard Agonists

The primary differentiation of [D-Ala2, Cysteamine5]Enkephalin is not potency alone but its ability to act as a covalent affinity probe. Kodama et al. (1988) demonstrated that the C-terminal thiol group interacts directly with an essential thiol at the mu receptor, a feature consistent with its design as a probe [1]. This mechanism contrasts with standard non-covalent ligands like DADLE (Ki ~1.5 nM for delta [2]). While direct Ki comparisons for the monomeric form are not reported in accessible excerpts, its functional selection criterion is its thiol-dependent covalent trapping.

Affinity Labeling Opioid Receptor Structure-Activity Relationship

Dimerization-Induced Affinity Enhancement: A 4-5 Fold Increase Over the Monomeric Thiol Form

The critical importance of the thiol functionality is quantitatively illustrated by the dimeric analog. Kondo et al. (1986) demonstrated that the cystamine-enkephalin dimer, which crosslinks two [D-Ala2, Leu5]enkephalin molecules via a disulfide bond, exhibited a 4- to 5-fold increase in binding affinity for both delta and mu receptors when compared directly to its reduced, free thiol-monomeric form ([D-Ala2, Leu5, cysteamine6]enkephalin) [1]. This finding underscores that the monomeric thiol (the active species of AC-enkephalin) has intrinsically lower affinity than the dimer, but its procurement value lies in its ability to be subsequently activated or dimerized for enhanced potency or used as a monomer for selective labeling.

Dimeric Ligand Receptor Crosslinking Binding Affinity

Discriminative Labeling of Mu vs. Delta Receptors Via SNpys-Activated Thiol Analogs

Building on the foundational chemistry of [D-Ala2, Cysteamine5]Enkephalin, subsequent work by Yasunaga et al. (1996) developed 3-nitro-2-pyridinesulfenyl (Npys)-activated thiol-containing enkephalins. The analog [D-Ala2, Leu(CH2SNpys)5]enkephalin, which replaces the C-terminal carboxyl with an SNpys-activated thiol, exhibited an EC50 of 51 nM for occupying mu receptors and was approximately 100-fold selective over delta receptors [1]. In contrast, an extended analog with Npys-cysteine at position 6 attached covalently to delta receptors (EC50=34 nM) with about 150-fold selectivity over mu receptors [1]. This discriminative labeling capability is a direct extension of the modular thiol chemistry introduced by the original AC-enkephalin scaffold.

Receptor Subtype Selectivity Disulfide Bonding Chemical Probe

Optimal Scientific Use Cases for [D-Ala2, Cysteamine5]Enkephalin Based on Differentiated Properties


Covalent Affinity Labeling and Target Deconvolution of Mu-Opioid Receptors

Use [D-Ala2, Cysteamine5]Enkephalin to covalently label the mu-opioid receptor via the thiol-disulfide exchange mechanism identified by Kodama et al. [1]. Following incubation, the covalent complex can be used for receptor isolation (e.g., pull-down assays), visualization (e.g., fluorescent tagging of the thiol), or proteomic identification. This application capitalizes on the compound's unique covalent mechanism, which is absent in standard reversible ligands such as DAMGO or morphine. The covalent nature ensures that receptor-ligand complexes survive stringent wash conditions and denaturing protein separation steps, a critical advantage over non-covalent probes [1].

Synthesis of High-Affinity Dimeric or Multivalent Opioid Probes

Exploit the free thiol group of [D-Ala2, Cysteamine5]Enkephalin to generate homodimeric or heterodimeric opioid receptor probes via oxidative disulfide bond formation. As established by Kondo et al. (1986), dimerization of a thiol-containing enkephalin monomer yielded a 4- to 5-fold increase in binding affinity for both delta and mu receptors [2]. This strategy can be extended to create bivalent ligands that simultaneously bridge adjacent receptor monomers or heteromers, enabling advanced pharmacological studies of receptor oligomerization and allosteric modulation that are not feasible with standard monomeric enkephalin analogs [2].

Structure-Activity Relationship (SAR) Studies of Opioid Receptor Thiol Microenvironment

Employ [D-Ala2, Cysteamine5]Enkephalin as a chemical probe to investigate the local thiol environment within opioid receptor subtypes. The differential sensitivity of mu vs. delta receptors to thiol-reactive agents can be mapped by comparing the labeling efficiency and reversibility (using dithiothreitol) of AC-enkephalin. The foundational work by Kodama et al. (1988) suggested that the mu receptor contains an essential thiol group that interacts with the C-terminal cysteamine, whereas the delta receptor's binding site does not exhibit this property [1]. This differential reactivity can be exploited for receptor-subtype-specific pharmacological blockade or for mapping the redox-sensitive residues critical for receptor activation [1].

Design and Development of Subtype-Discriminative Covalent Probes

Use AC-enkephalin as a key intermediate or structural template for developing next-generation, receptor-subtype-selective covalent probes. As demonstrated by Yasunaga et al. (1996), modifying the thiol group with an Npys activating group or altering the position of the thiol handle can invert receptor selectivity from mu-preferring (EC50=51 nM, ~100-fold selectivity) to delta-preferring (EC50=34 nM, ~150-fold selectivity) [3]. Procurement of the base monomeric thiol compound enables in-house derivatization to rapidly generate a panel of probes with tailored selectivity profiles for screening or pharmacological studies, a flexibility not offered by pre-made, single-target standard ligands [3].

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